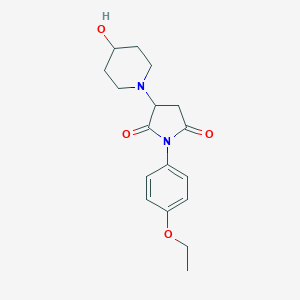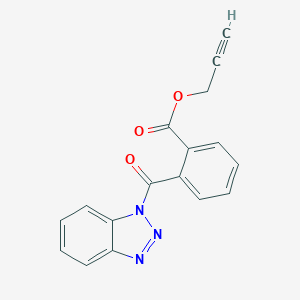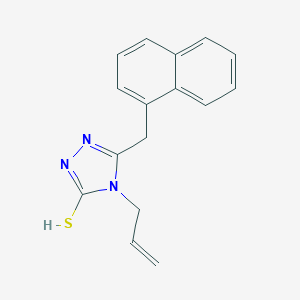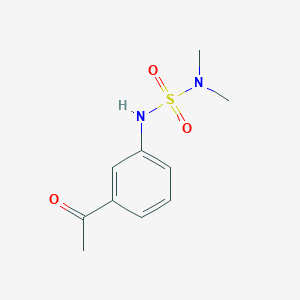![molecular formula C23H24N2O2S2 B389467 N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B389467.png)
N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core cyclohepta[b]thiophene structure, followed by the introduction of the ethylphenyl and thienylcarbonyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound could serve as a probe or ligand for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structure may allow it to interact with particular enzymes or receptors, leading to therapeutic effects.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence. Its heterocyclic structure could contribute to the stability and functionality of these materials.
作用機序
The mechanism by which N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable ring structures and functional groups. Examples might include:
- N-(2-ethylphenyl)-2-[(2-furylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- N-(2-ethylphenyl)-2-[(2-pyridylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Uniqueness
The uniqueness of N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and ring structure. This combination may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C23H24N2O2S2 |
|---|---|
分子量 |
424.6g/mol |
IUPAC名 |
N-(2-ethylphenyl)-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H24N2O2S2/c1-2-15-9-6-7-11-17(15)24-22(27)20-16-10-4-3-5-12-18(16)29-23(20)25-21(26)19-13-8-14-28-19/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,24,27)(H,25,26) |
InChIキー |
RDECSRYBTOWCNS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4 |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,8a-Dihydroxy-1,3-diphenyl-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B389384.png)
![(3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389385.png)
![(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389386.png)
![3-[1-cyano-2-(2,5-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-5-[(4-methylbenzylidene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B389388.png)
![isopropyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389390.png)
![Dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B389391.png)

![2-[(5-{3-nitro-4,5-dimethylphenyl}-2-furyl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389393.png)

![4-hydroxy-3-(4-methoxybenzoyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B389399.png)

![Ethyl 2-({4-chloro-3-nitrobenzoyl}amino)-5-[(4-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B389402.png)

![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B389408.png)
